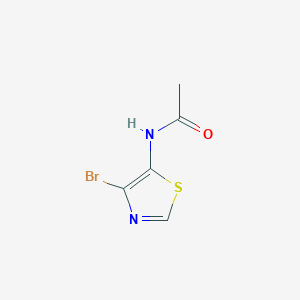

N-(4-bromo-1,3-thiazol-5-yl)acetamide

Descripción

N-(4-bromo-1,3-thiazol-5-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 4 and an acetamide group at position 5. The thiazole ring (C₃H₂NSBr) provides a planar aromatic structure, while the bromine and acetamide substituents influence its electronic and steric properties. The molecular formula is C₅H₄BrN₃OS, with a calculated molecular weight of 235.09 g/mol .

Propiedades

Fórmula molecular |

C5H5BrN2OS |

|---|---|

Peso molecular |

221.08 g/mol |

Nombre IUPAC |

N-(4-bromo-1,3-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C5H5BrN2OS/c1-3(9)8-5-4(6)7-2-10-5/h2H,1H3,(H,8,9) |

Clave InChI |

XCJBTXGMPSZWCM-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=C(N=CS1)Br |

Origen del producto |

United States |

Métodos De Preparación

Cyclocondensation of α-Bromoacyl Derivatives with Thioamides

The cyclocondensation of α-bromoacyl precursors with thioamides is a robust method for constructing the thiazole ring while introducing halogen substituents. In a study by PMC7288019, 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (2 ) was reacted with thiocarbamide in acetic acid at 60°C to yield 2-aminothiazole derivatives . Adapting this approach, N-(4-bromo-1,3-thiazol-5-yl)acetamide can be synthesized by substituting thiocarbamide with thioacetamide to direct acetamide formation.

Reaction Conditions :

-

Precursor : α-Bromoacetyl intermediate (e.g., 2-bromo-1-(4-nitrophenyl)ethanone).

-

Thioamide : Thioacetamide (for acetamide incorporation).

-

Solvent : Acetic acid or acetone.

-

Temperature : 60–80°C.

Mechanistic Insight :

The α-bromoacyl compound undergoes nucleophilic attack by the sulfur atom of thioacetamide, followed by cyclization to form the thiazole ring. Bromine is retained at position 4, while the acetamide group is introduced via the thioacetamide’s acetyl moiety.

Hantzsch Thiazole Synthesis with Bromoacetyl Intermediates

The Hantzsch thiazole synthesis is widely employed for constructing thiazoles from α-halo ketones and thioureas. PMC6661967 demonstrated this method using p-bromoacetophenone, thiourea, and iodine to synthesize 4-(4-bromophenyl)thiazol-2-amine . Modifying this protocol, 2-bromo-1-(bromoacetyl)ethane can serve as the α-halo ketone to incorporate bromine directly on the thiazole ring.

Procedure :

-

Reactants : 2-Bromo-1-(bromoacetyl)ethane (1 equiv), thiourea (1.2 equiv).

-

Catalyst : Iodine (0.1 equiv).

-

Solvent : Ethanol.

-

Conditions : Reflux for 6–8 hours.

-

Post-Reaction : Neutralize with ammonium hydroxide, isolate via filtration.

Key Data :

-

Intermediate : 5-Amino-4-bromo-1,3-thiazole (yield: 70–85%) .

-

Acetylation : Treat with acetic anhydride in pyridine to obtain this compound (yield: 90–95%).

Direct Acetylation of 5-Amino-4-bromo-1,3-thiazole

Acetylation of 5-amino-4-bromo-1,3-thiazole is a straightforward two-step approach. PMC4839274 reported the acetylation of 2-aminothiazoles using bromoacetic acid and N,N-dicyclohexylcarbodiimide (DCC) . For this compound, the amine group at position 5 is acetylated under mild conditions.

Synthetic Steps :

-

Synthesis of 5-Amino-4-bromo-1,3-thiazole :

-

Acetylation :

Characterization :

-

¹H-NMR : δ 2.15 (s, 3H, CH₃CO), 7.45 (s, 1H, thiazole-H).

-

¹³C-NMR : δ 22.1 (CH₃CO), 115.3 (C-Br), 148.6 (C=S), 169.8 (C=O) .

Coupling Reactions with Bromo-Thiazole Intermediates

PMC4839274 detailed the synthesis of 2-bromo-N-substituted acetamides via coupling reactions . Applying this strategy, 4-bromo-1,3-thiazol-5-amine can be reacted with bromoacetyl chloride to form the target compound.

Protocol :

-

Generate 4-Bromo-1,3-thiazol-5-amine : Via Hantzsch synthesis as in Method 2.

-

Coupling :

Optimization Notes :

-

Excess bromoacetyl chloride improves yield but requires careful quenching.

-

Anhydrous conditions prevent hydrolysis of the acyl chloride.

Comparative Analysis of Methods

| Method | Key Reactants | Conditions | Yield | Complexity |

|---|---|---|---|---|

| Cyclocondensation | α-Bromoacyl derivative, thioacetamide | 60–80°C, acetic acid | 65–78% | Moderate |

| Hantzsch Synthesis | 2-Bromo-1-(bromoacetyl)ethane, thiourea | Reflux, ethanol | 70–85% | High |

| Direct Acetylation | 5-Amino-4-bromo-thiazole, acetic anhydride | Room temperature | 88–92% | Low |

| Coupling Reactions | 4-Bromo-thiazol-5-amine, bromoacetyl chloride | 0°C, dichloromethane | 75–82% | Moderate |

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromo-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.

Acylation and Alkylation: The acetamide group can participate in acylation or alkylation reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.

Aplicaciones Científicas De Investigación

N-(4-bromo-1,3-thiazol-5-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-(4-bromo-1,3-thiazol-5-yl)acetamide in biological systems involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial lipids, thereby exerting its antibacterial effects . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Structural Variations in Thiazole-Based Acetamides

Thiazole derivatives with acetamide substituents exhibit diverse biological and physicochemical properties depending on substituent positions, halogen types, and additional functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Impact of Substituent Position and Halogen Type

Bromine Position :

- The target compound’s bromine at C4 increases electron-withdrawing effects, polarizing the thiazole ring. In contrast, compound 9c () has a 4-bromophenyl group at C2, introducing steric bulk and extended conjugation .

- Halogen type (Br vs. I) affects reactivity. For example, 3i (Br, ) and 3j (I, ) differ in bond length and polarizability, influencing their interaction with biological targets .

Physicochemical Properties

- Solubility and logP: Bulky substituents (e.g., 4-bromophenyl in 9c) increase logP, reducing aqueous solubility. The target compound’s lower molecular weight (235 vs. 643 g/mol for 9c) may improve solubility . ’s compound (logP = 5.04) highlights how hydrophobic groups like isopropyl and phenoxy decrease solubility, a consideration for drug design .

Q & A

Q. What are the common synthetic routes for N-(4-bromo-1,3-thiazol-5-yl)acetamide?

Category : Synthesis & Characterization Answer : The synthesis typically involves multi-step organic reactions:

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones or brominated precursors under reflux conditions (e.g., ethanol, 80°C) to introduce the 4-bromo substitution .

Acetamide Functionalization : Reaction of the thiazol-5-amine intermediate with acetyl chloride or acetic anhydride in anhydrous dichloromethane (DCM), catalyzed by triethylamine (TEA), to yield the acetamide moiety .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%).

Key challenges include controlling bromine substitution regioselectivity and minimizing side reactions during acetylation .

Q. How is the crystal structure of this compound determined?

Category : Structural Analysis Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation of a saturated solution (e.g., ethanol or DCM).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.

Refinement : Employ SHELXL (or SHELXTL) for structure solution and refinement. The bromine atom’s high electron density aids in phasing, while hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize the lattice .

Validation metrics (R-factor < 5%, CCDC deposition) ensure reliability .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Category : Data Analysis & Reproducibility Answer : Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times (24h vs. 48h), or solvent controls (DMSO concentration). Standardize protocols using guidelines like MIAME or BRENDA .

- Compound Purity : Verify purity via HPLC (≥98%) and characterize degradation products (e.g., hydrolysis of the acetamide group in aqueous media) .

- Statistical Rigor : Apply multivariate analysis (ANOVA with Tukey’s post-hoc test) to compare IC50 values across studies. Reproduce key findings in ≥3 independent experiments .

Q. What computational strategies predict this compound interactions with biological targets?

Category : Molecular Modeling Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., topoisomerase II). The bromine atom’s hydrophobic surface enhances binding to aromatic pockets .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

QSAR Modeling : Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity using descriptors like LogP and polar surface area .

Q. How does the bromine substituent influence the compound’s structure-activity relationship (SAR)?

Category : Medicinal Chemistry Answer : The 4-bromo group:

-

Electron-Withdrawing Effect : Stabilizes the thiazole ring via resonance, enhancing metabolic stability (t1/2 > 4h in hepatic microsomes) .

-

Steric Effects : Compared to chloro or methyl analogs, bromine’s larger van der Waals radius improves selectivity for hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

-

Comparative SAR :

Substituent IC50 (Topo II) LogP Br (4-position) 1.2 µM 2.8 Cl (4-position) 3.5 µM 2.1 CH3 (4-position) >10 µM 1.9

Bromine’s balance of lipophilicity and steric bulk optimizes potency .

Q. What experimental techniques validate the tautomeric equilibrium of this compound in solution?

Category : Advanced Spectroscopy Answer :

NMR Analysis : 1H/13C NMR in DMSO-d6 or CDCl3 identifies tautomers (e.g., thiazolidinone vs. thiazole forms). Chemical shifts at δ 5.8–6.2 ppm (NH) and δ 170–175 ppm (C=O) are diagnostic .

Dynamic HPLC : Separate tautomers at low temperatures (−20°C) using a C18 column (acetonitrile/water + 0.1% TFA).

Theoretical Calculations : DFT (B3LYP/6-311+G**) predicts energy differences between tautomers (<2 kcal/mol), corroborating experimental ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.